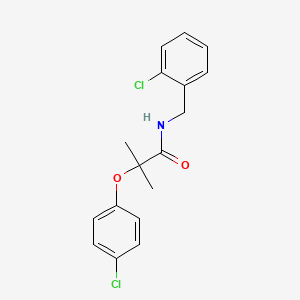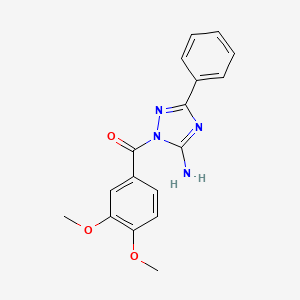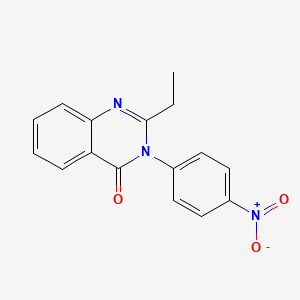![molecular formula C14H14N2O4S B5694531 N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5694531.png)
N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide, also known as MPATC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPATC is a hydrazide derivative that has been synthesized through a multi-step process, and its chemical structure has been characterized using various spectroscopic techniques.
作用机制
The mechanism of action of N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and cyclin-dependent kinases. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth. This compound has also been shown to inhibit the production of inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
实验室实验的优点和局限性
N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a therapeutic agent for cancer and inflammation. However, there are also some limitations to using this compound in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide, including further studies on its mechanism of action and its potential as a therapeutic agent for other diseases. This compound could also be studied in combination with other anti-cancer agents to determine its potential synergistic effects. Additionally, further studies could be conducted to determine the pharmacokinetics and pharmacodynamics of this compound in vivo, which could provide valuable information for its potential use in clinical settings.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties, particularly in the treatment of cancer and inflammation. This compound has been synthesized through a multi-step process, and its chemical structure has been characterized using various spectroscopic techniques. This compound exhibits anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines. This compound has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a therapeutic agent. However, there are also some limitations to using this compound in lab experiments, including its limited solubility in water and potential toxicity at high concentrations. Future research on this compound could provide valuable information on its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide involves several steps, including the reaction of 3-methoxyphenol with acetic anhydride to form 3-acetoxyphenol, which is then reacted with thiophene-2-carboxylic acid hydrazide to form the hydrazide derivative. The final product is obtained through the reaction of the hydrazide derivative with 2-bromoacetyl bromide. The structure of this compound has been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has been studied for its potential therapeutic properties, particularly in the treatment of cancer. Several studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in vitro.
属性
IUPAC Name |
N'-[2-(3-methoxyphenoxy)acetyl]thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-19-10-4-2-5-11(8-10)20-9-13(17)15-16-14(18)12-6-3-7-21-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIZPUSSHKVTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5694455.png)



![3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5694495.png)

![2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5694516.png)
![dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate](/img/structure/B5694524.png)


![ethyl 4-{[(4-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5694559.png)


